molecular formula C16H12N6O B1407632 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde CAS No. 1352609-91-6

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

カタログ番号: B1407632
CAS番号: 1352609-91-6
分子量: 304.31 g/mol
InChIキー: ZNZIOKJZCOFDAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C16H12N6O and its molecular weight is 304.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde , also known by its identifier CAS 1352609-91-6, has garnered attention in medicinal chemistry for its potential biological activities, particularly as an inhibitor of the TGF-β type I receptor kinase (ALK5). This article delves into the biological activity of this compound, supported by various studies and findings that highlight its efficacy against cancer and fibrosis.

Chemical Structure and Properties

The compound features a complex structure comprising a triazole ring fused with a pyridine moiety and an imidazole aldehyde. Its molecular formula is C16H12N6OC_{16}H_{12}N_6O, indicating the presence of nitrogen-rich heterocycles which are often associated with significant biological activity.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the TGF-β signaling pathway. TGF-β plays a critical role in various cellular processes including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis.

Inhibition of ALK5

Research has established that This compound acts as a potent inhibitor of ALK5. In one study, the compound demonstrated an IC50 value of 0.013 μM in kinase assays, indicating high potency against ALK5 . Further evaluations showed it inhibited ALK5 in HaCaT (3TP-luc) stable cells with IC50 values of 0.0165 μM and 0.0121 μM in 4T1 (3TP-luc) stable cells .

Selectivity Profile

Selectivity profiling revealed that the compound is highly selective for ALK5 and ALK4 among a panel of 320 protein kinases . Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetics

In pharmacokinetic studies conducted on rats, the compound exhibited an oral bioavailability of 51% , with a maximum plasma concentration (Cmax) of 1620 ng/mL and an area under the curve (AUC) of 1426 ng × h/mL . These parameters suggest favorable absorption and systemic exposure that could translate to effective therapeutic outcomes.

Cancer Therapeutics

In vitro studies have shown that derivatives of this compound can significantly inhibit cancer cell proliferation. For instance, compounds related to this structure have been tested against various cancer cell lines such as MCF7 and NCI-H460. The results indicated substantial cytotoxicity with IC50 values ranging from 7.68 nM to 13.70 nM against ALK5 .

Fibrosis Treatment

The compound's role as an antifibrotic agent has also been explored. By inhibiting TGF-β signaling, it may reduce fibrotic responses in tissues, making it a candidate for treating conditions characterized by excessive fibrosis .

Summary Table of Biological Activities

ActivityValue/Description
ALK5 Inhibition IC50 0.013 μM
ALK4 Inhibition IC50 0.0121 - 0.0165 μM
Oral Bioavailability 51%
Cmax 1620 ng/mL
AUC 1426 ng × h/mL

特性

IUPAC Name

5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O/c1-10-3-2-4-12(19-10)16-15(20-13(8-23)21-16)11-5-6-14-17-9-18-22(14)7-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZIOKJZCOFDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C=O)C3=CN4C(=NC=N4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-(2-(Dimethoxymethyl)-5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-[1,2,4]triazolo[1,5-a]pyridine (6.00 g, 17.12 mmol) was dissolved in 1 N HCl (120 mL), and the mixture was heated at 70° C. for 3 h. The reaction mixture was allowed to cool to 0° C., and then it was neutralized with saturated aqueous NaHCO3 solution. The mixture was extracted with 10% MeOH in CHCl3 (3×200 mL), and the organic phase was dried over anhydrous Na2SO4, filtered, and evaporated to dryness under reduced pressure to give the titled compound (4.69 g, 90%) as a light yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.82 (s, 1H), 9.01 (br s, 1H), 8.41 (s, 1H), 7.85 (dd, 1H, J=9.2, 0.8 Hz), 7.82 (dd, 1H, J=9.2, 1.6 Hz), 7.55 (t, 1H, J=7.8 Hz), 7.33 (br s, 1H), 7.16 (d, 1H, J=8.0 Hz), 2.60 (s, 3H).
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 2
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 3
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde
Reactant of Route 5
4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。